5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide
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Overview
Description
5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C16H16ClN3O2 and its molecular weight is 317.77. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Research on 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine derivatives, including those with chloro and methoxy groups, has shown marked inhibition of retrovirus replication in cell culture, indicating potential applications in antiviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antimicrobial and Antibacterial Activity
A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting the utility of methoxybenzamide compounds in developing new antibacterial agents (Desai, Rajpara, & Joshi, 2013).
Anticonvulsant Activity
4-Chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives have been evaluated as anticonvulsant agents, with some compounds showing significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. This highlights the potential for chloro- and methoxybenzamide derivatives in anticonvulsant drug development (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
Serotonin Receptor Antagonism
3,4-Dihydro-2H-1,4-benzoxazine-8-carboxamides, structurally similar to the query compound, have been identified as potent serotonin-3 (5-HT3) receptor antagonists. Such compounds could have applications in treating conditions mediated by 5-HT3 receptors, such as nausea and irritable bowel syndrome (Kuroita, Sakamori, & Kawakita, 1996).
Future Directions
The future directions for research on 5-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-methoxybenzamide could include further investigation into its potential uses in the treatment of tumors . This could involve preclinical studies to better understand its mechanism of action, followed by clinical trials to assess its efficacy and safety in patients. Additionally, research could be conducted to explore other potential applications of this compound, based on its ability to inhibit AXL protein kinase .
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural features, it’s plausible that it could bind to its target(s) and modulate their activity, leading to downstream effects .
Biochemical Pathways
Once the targets are identified, it would be possible to map the compound’s effects onto known biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interactions with its targets . For instance, the compound is stored in an inert atmosphere at 2-8°C, suggesting that it may be sensitive to oxygen, moisture, or higher temperatures .
Properties
IUPAC Name |
5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-22-15-5-4-11(17)6-13(15)16(21)18-8-12-7-14(10-2-3-10)20-9-19-12/h4-7,9-10H,2-3,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQQQSXEFASJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=NC=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.